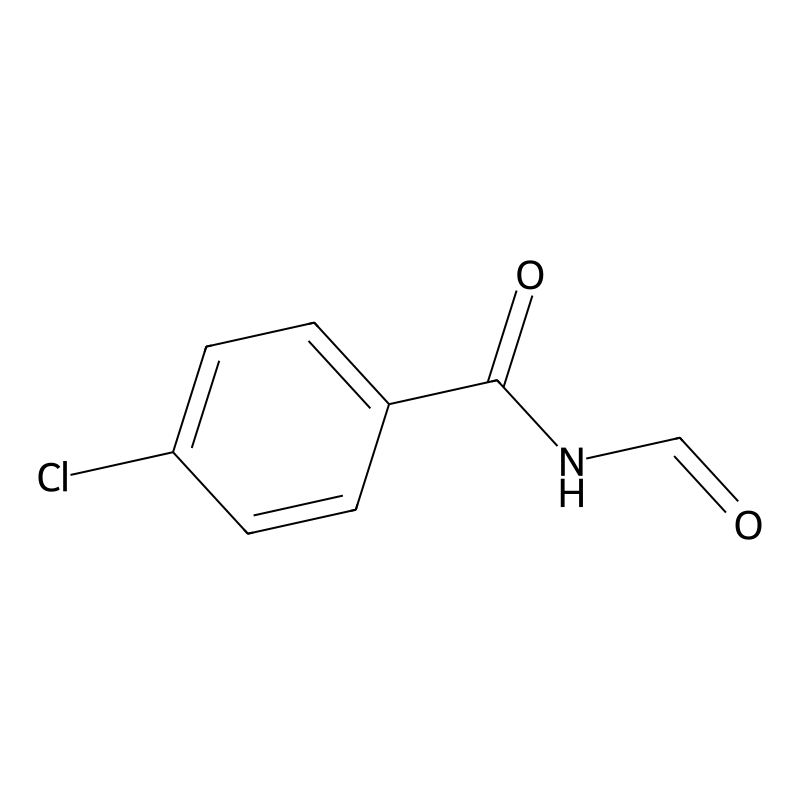

4-chloro-N-formylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthesis of new materials: Organic compounds can be used as building blocks to create new materials with specific properties, such as polymers, pharmaceuticals, or electronic components (source: ).

- Study of chemical reactions: Scientists can use organic compounds to study reaction mechanisms and develop new synthetic methods (source: ).

- Biological applications: Some organic compounds have biological activity and can be used as starting points for drug discovery or to probe biological processes (source: ).

4-Chloro-N-formylbenzamide is an organic compound characterized by the presence of a chloro group and a formyl group attached to a benzamide structure. Its chemical formula is CHClNO, indicating that it contains eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The compound appears as a white solid and has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry.

Research indicates that 4-chloro-N-formylbenzamide exhibits biological activity that may include:

- Anticancer properties: Some studies suggest that derivatives of this compound can induce apoptosis in cancer cells, thereby potentially serving as anticancer agents .

- Metabolic pathways: It has been identified as a metabolite in biological systems, particularly in mouse hepatocytes, indicating its relevance in metabolic studies .

Several methods have been reported for synthesizing 4-chloro-N-formylbenzamide:

- Oxidative N-formylation: This method employs dimethylformamide dimethyl acetal along with ammonium persulfate as an oxidizing agent under controlled heating conditions .

- Electrochemical synthesis: The compound can be synthesized using a flow electrochemistry device where specific substrates are subjected to electrolysis .

- Direct reaction with molecular iodine: In this method, benzamides react with molecular iodine in DMSO at elevated temperatures to yield N-formylated products .

4-Chloro-N-formylbenzamide finds applications in various fields:

- Medicinal Chemistry: Due to its potential biological activities, it is explored for developing new therapeutic agents.

- Synthetic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Research: Used in studies investigating metabolic pathways and drug metabolism.

Studies on 4-chloro-N-formylbenzamide's interactions have revealed:

- Cellular interactions: It has been shown to affect cell cycle progression and apoptosis rates in certain cancer cell lines, indicating potential therapeutic applications .

- Metabolic interactions: As a metabolite, it can interact with various enzymes involved in drug metabolism, influencing the pharmacokinetics of related compounds .

Several compounds share structural similarities with 4-chloro-N-formylbenzamide. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| N-formylbenzamide | Benzamide structure without chlorine | Lacks the chloro substituent |

| 4-Chloro-N-phenylbenzamide | Contains a phenyl group instead of formyl | Different substitution pattern on the benzene ring |

| N-acetylbenzamide | Acetyl group instead of formyl | Different functional group leading to varied reactivity |

| 4-Bromo-N-formylbenzamide | Bromine substituent instead of chlorine | Similar halogen but different reactivity profile |

The unique aspect of 4-chloro-N-formylbenzamide lies in its specific halogen substitution and formyl functionality, which may enhance its biological activity compared to other similar compounds.